Adrenosterone

描述

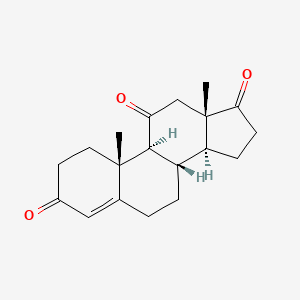

Structure

3D Structure

属性

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPTBIGEANTGU-IRIMSJTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020915, DTXSID801019311 |

Source

|

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

382-45-6, 911474-75-4, 82043-34-3 |

Source

|

| Record name | Adrenosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Androstene-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADRENOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-4-ene-3,11,17-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Historical Context of Adrenosterone: A Technical Guide

An in-depth exploration of the discovery, isolation, and historical significance of adrenosterone, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Reichstein's substance G, is a C19 steroid hormone first isolated from the adrenal cortex in 1936 by the Swiss chemist Tadeus Reichstein and his colleagues at the Pharmaceutical Institute in the University of Basel.[1][2][3] This discovery was a landmark achievement in the burgeoning field of steroid chemistry and endocrinology, contributing to a deeper understanding of the complex array of hormones produced by the adrenal glands.[4] Initially characterized as a weak androgen, subsequent research has revealed its role as a prohormone to the potent androgen 11-ketotestosterone and as a modulator of glucocorticoid activity through its inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This technical guide provides a comprehensive overview of the discovery of this compound, the experimental methods of its initial isolation and characterization, and its broader historical and scientific context.

Historical Context: The Golden Age of Steroid Research

The 1930s represented a period of intense and competitive research into the hormones of the adrenal cortex.[5][6] Following the demonstration in 1930 that adrenal extracts could sustain the life of adrenalectomized animals, several research groups worldwide embarked on the arduous task of isolating and identifying the active principles.[6] The prevailing belief that a single "cortin" was responsible for adrenal function was gradually replaced by the understanding that the adrenal cortex produces a multitude of steroid hormones with diverse physiological effects.[7]

Key research groups in this field included:

-

Tadeus Reichstein's group in Zurich and later Basel, Switzerland.

-

Edward C. Kendall's group at the Mayo Clinic in the United States.

-

Oskar Wintersteiner and J.J. Pfiffner's group at Columbia University in the United States.

These teams faced the immense challenge of isolating minute quantities of structurally similar compounds from vast amounts of adrenal gland tissue.[8] The development of new chemical separation techniques, most notably the use of Girard's reagent for separating ketonic from non-ketonic steroids, was instrumental in their success.[8] Reichstein's systematic approach led to the isolation of 29 different steroids from the adrenal cortex, including this compound.[4] This foundational work, for which Reichstein, Kendall, and Philip S. Hench were awarded the Nobel Prize in Physiology or Medicine in 1950, laid the groundwork for the synthesis of corticosteroids and revolutionized the treatment of a wide range of inflammatory and autoimmune diseases.[6][9]

Physicochemical Properties of this compound

This compound, systematically named androst-4-ene-3,11,17-trione, possesses the following physicochemical properties:[10]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₃ | [10] |

| Molar Mass | 300.39 g/mol | [2] |

| Melting Point | 222 °C | [2] |

| Appearance | Solid | [10] |

| IUPAC Name | Androst-4-ene-3,11,17-trione | [2] |

| Synonyms | Reichstein's substance G, 11-ketoandrostenedione, 11-oxoandrostenedione | [2][3] |

Experimental Protocols

Isolation of this compound from Adrenal Glands (Reichstein, 1936)

Workflow for the Isolation of this compound (circa 1936)

Caption: Workflow for the isolation of this compound from bovine adrenal glands, circa 1936.

Key Steps in the Isolation Process:

-

Extraction: Large quantities of adrenal glands were minced and extracted with organic solvents like ethanol or acetone to obtain a crude lipid- and hormone-containing extract.

-

Solvent Partitioning: The crude extract was subjected to a series of liquid-liquid partitioning steps to separate components based on their polarity. This involved distributing the extract between immiscible solvents such as petroleum ether and aqueous alcohol, or ether and water. This step helped to remove a significant portion of inactive lipid material.

-

Separation of Ketonic Steroids with Girard's Reagent: A crucial step in the separation of the complex mixture of adrenal steroids was the use of Girard's reagent T (trimethylacethydrazide ammonium chloride) or P (pyridinioacethydrazide chloride). These reagents react specifically with the ketone functional groups on the steroid molecules to form water-soluble hydrazones. This allowed for the separation of the ketonic steroids (including this compound) from the non-ketonic components of the extract. The ketonic steroids could then be regenerated by acid hydrolysis of the hydrazones.

-

Chromatography and Crystallization: The enriched ketonic fraction was further purified by fractional distillation and/or adsorption chromatography on activated alumina. Finally, individual steroid compounds, including this compound, were isolated in crystalline form through fractional crystallization from various solvent systems.

Early Methods of Structural Elucidation

The determination of the structure of this compound in the 1930s was a significant intellectual achievement, relying on a combination of classical chemical methods and the nascent application of physical techniques.

-

Chemical Degradation and Derivatization: A primary method for structure elucidation was the systematic chemical degradation of the molecule and the formation of various derivatives. By reacting the unknown steroid with specific reagents, chemists could identify functional groups and piece together the carbon skeleton. For instance, the presence of ketone groups was confirmed by the reaction with Girard's reagent and the formation of oximes.

-

Conversion to Known Compounds: A powerful strategy was to chemically convert the newly isolated steroid into a compound of known structure. This would firmly establish the carbon skeleton and stereochemistry.

-

Spectroscopic Analysis (Emerging Techniques):

-

UV-Vis Spectroscopy: By the 1930s and 1940s, ultraviolet-visible spectroscopy was becoming an important tool for steroid chemists. The presence of the α,β-unsaturated ketone in the A-ring of steroids like this compound gives rise to a characteristic strong absorption in the UV region (around 240 nm). This provided a key piece of evidence for this structural feature.

-

Infrared Spectroscopy: While infrared (IR) spectroscopy became more widely used in the 1940s and 1950s, the foundational work was being laid during the period of this compound's discovery. The carbonyl (C=O) stretching frequencies in the IR spectrum are highly characteristic of the type of ketone present (e.g., saturated, unsaturated, in a five- or six-membered ring). This would have allowed for the differentiation of the ketone groups at positions 3, 11, and 17 in the this compound molecule.

-

Unfortunately, the original UV-Vis and IR spectra from the 1930s and 1940s are not readily accessible in modern databases. However, the principles of these techniques were fundamental to the confirmation of the proposed structure of androst-4-ene-3,11,17-trione.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, most notably as a precursor to a more potent androgen and as an inhibitor of 11β-HSD1.

This compound as a Prohormone

This compound serves as a prohormone for the synthesis of 11-ketotestosterone, a potent androgen, particularly in fish but also occurring in mammals.[2] This conversion is a key aspect of its androgenic activity.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant aspect of this compound's biological activity is its role as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2] This enzyme is responsible for the intracellular regeneration of active cortisol from its inactive precursor, cortisone. By inhibiting 11β-HSD1, this compound reduces the local concentration of cortisol in tissues where this enzyme is highly expressed, such as adipose tissue and the liver. This mechanism is thought to contribute to some of the metabolic effects attributed to this compound.

Signaling Pathway of 11β-HSD1 and its Inhibition by this compound

Caption: this compound competitively inhibits 11β-HSD1, reducing the conversion of inactive cortisone to active cortisol.

Conclusion

The discovery of this compound by Tadeus Reichstein in 1936 was a pivotal moment in the history of steroid research. It not only expanded the known family of adrenal hormones but also spurred the development of innovative chemical separation and analytical techniques. While initially considered a minor androgen, the elucidation of its role as a prohormone and as an inhibitor of 11β-HSD1 has provided a more nuanced understanding of its physiological significance. The story of this compound's discovery is a testament to the perseverance and ingenuity of the early pioneers of steroid chemistry, whose work continues to have a profound impact on medicine and drug development today.

References

- 1. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0006772) [hmdb.ca]

- 4. swolverine.com [swolverine.com]

- 5. researchgate.net [researchgate.net]

- 6. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nobelprize.org [nobelprize.org]

- 9. Tadeusz Reichstein: from description of coffee aroma to discoveries of cortisone and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C19H24O3 | CID 223997 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Adrenosterone Synthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the adrenosterone synthesis pathway within the adrenal cortex. This compound (also known as 11-ketoandrostenedione or 11-oxoandrostenedione) is a steroid hormone with weak androgenic effects, first isolated from the adrenal cortex in 1936.[1] It serves as an intermediate in the biosynthesis of the more potent androgen, 11-ketotestosterone.[1] Understanding this pathway is crucial for research into adrenal androgens, their physiological roles, and their implications in various endocrine disorders.

The Core Synthesis Pathway of this compound

The synthesis of all steroid hormones, including this compound, begins with cholesterol.[2][3][4] The primary source of cholesterol for the adrenal cortex is circulating low-density lipoprotein (LDL).[3][4] The pathway to this compound involves a series of enzymatic reactions occurring in different zones of the adrenal cortex, primarily the zona fasciculata and zona reticularis.[2][5]

The key steps are as follows:

-

Cholesterol to Pregnenolone: The synthesis is initiated by the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[3][6] Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage (CYP11A1) converts cholesterol to pregnenolone.[7][8]

-

Formation of Androstenedione: Pregnenolone can then follow two main routes to become androstenedione (A4), a critical precursor.

-

Δ5 Pathway: Pregnenolone is converted to 17α-hydroxypregnenolone by CYP17A1 (17α-hydroxylase activity). Subsequently, CYP17A1 (17,20-lyase activity) converts 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA).[9] DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[10]

-

Δ4 Pathway: Pregnenolone is first converted to progesterone by HSD3B2.[7] Progesterone is then hydroxylated to 17α-hydroxyprogesterone by CYP17A1, which is subsequently converted to androstenedione by the 17,20-lyase activity of the same enzyme.[7][9]

-

-

11β-Hydroxylation of Androstenedione: The pivotal step toward this compound is the 11β-hydroxylation of androstenedione to form 11β-hydroxyandrostenedione (11OHA4). This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is primarily expressed in the zona fasciculata and zona reticularis of the adrenal gland.[5][11][12][13] While another isozyme, CYP11B2 (aldosterone synthase), can also hydroxylate androgens, its conversion of androstenedione is negligible compared to CYP11B1.[11][12][13]

-

Oxidation to this compound: The final step is the oxidation of the 11β-hydroxyl group of 11β-hydroxyandrostenedione to a keto group, yielding this compound (11-ketoandrostenedione). This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[5][11][14] While HSD11B2 is predominantly expressed in mineralocorticoid target tissues like the kidney, it is also active in the adrenal gland.[5][14][15]

An alternative, though minor, pathway for 11OHA4 synthesis can occur from cortisol.[5] Additionally, under conditions of impaired 11β-hydroxylase activity, 11-deoxycortisol can serve as a precursor for androstenedione synthesis.[16]

Regulation of this compound Synthesis

The synthesis of adrenal androgens, including this compound, is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis.

-

Adrenocorticotropic Hormone (ACTH): The primary regulator of the initial and rate-limiting steps of steroidogenesis is ACTH.[17][18] ACTH, released from the pituitary gland, binds to the melanocortin 2 receptor (MC2R) on adrenal cortical cells.[2][7] This binding activates a signaling cascade, leading to increased transcription of genes for steroidogenic enzymes like CYP11A1 and CYP11B1, and enhanced cholesterol transport into the mitochondria.[3][6][19]

-

Enzyme Expression and Cofactors: The differential expression and activity of enzymes within the adrenal zones determine the specific steroid products. The zona reticularis, a major site of androgen production, is characterized by high expression of CYP17A1 with enhanced 17,20-lyase activity (supported by cofactors like cytochrome b5) and relatively low expression of HSD3B2.[6][9][10] This enzymatic profile favors the production of DHEA and subsequently androstenedione, the precursor for this compound.

Quantitative Data on this compound Synthesis

Quantitative analysis of enzyme kinetics provides essential data for understanding the efficiency and substrate preference of the steroidogenic enzymes involved in this compound synthesis.

| Enzyme | Substrate | Product | Km (app) | Vmax | Cell/System |

| CYP11B1 | Androstenedione | 11β-Hydroxyandrostenedione | Data not available | Data not available | COS-1 cells[12] |

| CYP11B1 | Testosterone | 11β-Hydroxytestosterone | Data not available | Data not available | COS-1 cells[12] |

| HSD11B2 | 11β-Hydroxyandrostenedione | This compound (11-Ketoandrostenedione) | Data not available | Data not available | In vitro studies[5][11] |

| HSD3B1 | Pregnenolone | Progesterone | 0.65 µM | 32.7 nmol/h/mg protein | Rat Testis Homogenates[20] |

| CYP17A1 | Progesterone | 17α-Hydroxyprogesterone | 0.30 µM | 28.9 nmol/h/mg protein | Rat Testis Homogenates[20] |

Experimental Protocols

Studying the this compound synthesis pathway often involves in vitro assays using cell lines or recombinant enzymes to measure the activity of specific steroidogenic enzymes.

Protocol: In Vitro Assay of CYP11B1 Activity

This protocol provides a general methodology for assessing the conversion of androstenedione to 11β-hydroxyandrostenedione by CYP11B1 expressed in a mammalian cell line.

1. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., COS-1 or HEK293) in appropriate media and conditions.

-

Transfect the cells with an expression vector containing the cDNA for human CYP11B1. A mock transfection (empty vector) should be performed as a negative control.

2. Enzyme Expression and Cell Preparation:

-

Allow 24-48 hours for gene expression.

-

Harvest the cells, wash with phosphate-buffered saline (PBS), and homogenize in a suitable buffer to prepare cell lysates or microsomal fractions.

-

Determine the total protein concentration of the lysate/fraction using a standard method (e.g., Bradford assay).

3. In Vitro Enzyme Reaction:

-

Prepare a reaction mixture containing:

- Cell lysate/microsomal fraction (containing CYP11B1).

- NADPH-generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) as a cofactor.

- The substrate, androstenedione, dissolved in a suitable solvent (e.g., ethanol).

-

Initiate the reaction by adding the substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

-

Terminate the reaction by adding a quenching solvent, such as ethyl acetate or dichloromethane, to stop enzymatic activity and extract the steroids.

4. Steroid Extraction and Analysis:

-

Vortex the mixture vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried steroid residue in a mobile phase solution suitable for analysis.

5. Quantification:

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Identify and quantify the product (11β-hydroxyandrostenedione) by comparing its retention time and mass-to-charge ratio with a known standard.

-

Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. UpToDate 2018 [doctorabad.com]

- 3. Endocrine System: Adrenal Cortex Hormone Biosynthesis & Deficiencies | ditki medical & biological sciences [ditki.com]

- 4. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen synthesis in adrenarche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the Adrenal Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11β-hydroxyandrostenedione, the product of androstenedione metabolism in the adrenal, is metabolized in LNCaP cells by 5α-reductase yielding 11β-hydroxy-5α-androstanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 16. Evidence for a new biologic pathway of androstenedione synthesis from 11-deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis and degradation of steroid hormones - WikiLectures [wikilectures.eu]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]

- 20. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Competitive Dance: Adrenosterone as a Modulator of 11β-HSD1 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coreva Scientific | November 2025

Abstract

This technical guide delves into the mechanism of action of adrenosterone, a naturally occurring steroid, as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling in a tissue-specific manner. Dysregulation of 11β-HSD1 activity is implicated in a range of metabolic disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the enzyme's function, the inhibitory kinetics of this compound, detailed experimental protocols for assessing its inhibitory potential, and a visualization of the underlying signaling pathways.

Introduction to 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADP(H)-dependent enzyme primarily localized within the endoplasmic reticulum of cells. It is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system. The primary function of 11β-HSD1 is the conversion of inactive cortisone (in humans) and 11-dehydrocorticosterone (in rodents) to their active glucocorticoid counterparts, cortisol and corticosterone, respectively. This intracellular regeneration of glucocorticoids allows for a fine-tuning of glucocorticoid receptor (GR) activation, independent of circulating hormone levels.

The activity of 11β-HSD1 is a critical determinant of tissue-specific glucocorticoid action. Overactivity of 11β-HSD1 has been linked to the pathogenesis of several metabolic diseases, including obesity, insulin resistance, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.

This compound: A Competitive Inhibitor of 11β-HSD1

This compound (androst-4-ene-3,11,17-trione) is an endogenous steroid hormone with weak androgenic properties. It has been identified as a competitive inhibitor of 11β-HSD1.[1][2] As a competitive inhibitor, this compound binds to the active site of the 11β-HSD1 enzyme, thereby preventing the binding of its natural substrate, cortisone. This inhibition reduces the intracellular conversion of cortisone to cortisol, leading to a dampening of glucocorticoid signaling within the target tissue.

Enzyme Kinetics and Inhibitory Profile

While the competitive nature of this compound's inhibition of 11β-HSD1 is established, specific quantitative data for its binding affinity (Ki) and half-maximal inhibitory concentration (IC50) are not widely reported in publicly available literature. The determination of these values is crucial for understanding the potency and therapeutic potential of this compound as an 11β-HSD1 inhibitor. The table below summarizes the typical kinetic parameters that would be determined in such an analysis.

| Parameter | Description | Typical Value Range for Inhibitors |

| IC50 (nM) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Varies widely depending on the inhibitor's potency. |

| Ki (nM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity. | Lower values indicate higher affinity. |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Competitive |

Note: Specific IC50 and Ki values for this compound require dedicated experimental determination.

Experimental Protocols for Assessing 11β-HSD1 Inhibition by this compound

The following sections outline detailed methodologies for characterizing the inhibitory effect of this compound on 11β-HSD1 activity.

In Vitro Enzyme Inhibition Assay (Homogenous Time-Resolved Fluorescence - HTRF)

This protocol describes a robust in vitro assay to determine the IC50 value of this compound for 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

HTRF cortisol assay kit (containing cortisol-d2 and anti-cortisol-cryptate)

-

384-well low-volume microplates

-

Plate reader capable of HTRF detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Reaction:

-

In a 384-well plate, add the following components in order:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle control)

-

Recombinant 11β-HSD1 enzyme

-

NADPH

-

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, cortisone.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution containing EDTA or a known non-specific inhibitor.

-

Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate) to all wells.

-

Incubate at room temperature for at least 60 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based 11β-HSD1 Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit 11β-HSD1 activity in a cellular context.

Materials:

-

A suitable cell line expressing 11β-HSD1 (e.g., HEK293 cells transiently transfected with human 11β-HSD1, or a cell line with endogenous expression like differentiated 3T3-L1 adipocytes).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cortisone (substrate)

-

This compound (test inhibitor)

-

Luciferase reporter construct driven by a glucocorticoid response element (GRE).

-

Transfection reagent (for transient transfections).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection (if applicable):

-

Culture the chosen cell line under standard conditions.

-

If using a transient expression system, co-transfect the cells with plasmids encoding 11β-HSD1 and a GRE-luciferase reporter.

-

-

Compound Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with a serum-free medium containing various concentrations of this compound (or vehicle control).

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour).

-

-

Substrate Addition and Incubation:

-

Add cortisone to the medium to initiate the intracellular conversion to cortisol.

-

Incubate the cells for a further period (e.g., 24 hours) to allow for glucocorticoid receptor activation and subsequent luciferase expression.

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Plot the luciferase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

Caption: Logical relationship of competitive inhibition of 11β-HSD1 by this compound.

Conclusion

This compound acts as a competitive inhibitor of 11β-HSD1, offering a potential mechanism for modulating intracellular glucocorticoid levels. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory potency. Further research to determine the precise IC50 and Ki values of this compound is warranted to fully elucidate its therapeutic potential. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the methodologies employed in its investigation. This technical guide serves as a valuable resource for researchers and drug development professionals working on the modulation of glucocorticoid metabolism for the treatment of metabolic diseases.

References

Adrenosterone: A Technical Guide to its Biological Functions and Physiological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone, an endogenous steroid hormone, has garnered significant interest for its dual role as a prohormone and an enzyme inhibitor. This technical guide provides an in-depth review of the biological functions and physiological significance of this compound. It details its biosynthesis, mechanism of action, and metabolic fate, with a focus on its role as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1) and as a precursor to the potent androgen, 11-ketotestosterone. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers in endocrinology, drug discovery, and metabolic diseases.

Introduction

This compound (androst-4-ene-3,11,17-trione), also known as Reichstein's substance G, is a steroid hormone produced primarily in the adrenal glands.[1][2] While it possesses weak intrinsic androgenic activity, its physiological significance is amplified by its roles as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1) and as a prohormone to the active androgen 11-ketotestosterone.[2][3] Its ability to modulate cortisol levels and contribute to the androgen pool has made it a molecule of interest for its potential effects on body composition, including reducing fat mass and increasing muscle mass.[4] This guide provides a detailed technical overview of the current scientific understanding of this compound.

Biosynthesis and Metabolism

This compound is synthesized in the adrenal cortex from androstenedione.[5] The conversion is a two-step process involving hydroxylation followed by oxidation.

The primary metabolic fate of this compound is its conversion to 11-ketotestosterone, a potent androgen.[2] Orally administered this compound is metabolized in the liver, and its metabolites are excreted in the urine. The major urinary metabolites include 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone.[6]

Biosynthetic Pathway of this compound

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: inhibition of HSD11β1 and conversion to 11-ketotestosterone.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11β1)

This compound acts as a competitive inhibitor of HSD11β1, the enzyme responsible for the conversion of inactive cortisone to active cortisol in peripheral tissues such as the liver and adipose tissue.[3][7] By inhibiting HSD11β1, this compound effectively reduces local cortisol concentrations.[4] This reduction in cortisol can have several physiological consequences, including a potential decrease in muscle catabolism and a reduction in visceral fat accumulation.[2]

Prohormone to 11-Ketotestosterone

This compound serves as a direct precursor to 11-ketotestosterone, a potent androgen.[2] This conversion allows this compound to indirectly exert androgenic effects. 11-ketotestosterone binds to and activates the androgen receptor, leading to the transcription of androgen-responsive genes.[8] This can contribute to anabolic effects, such as increased muscle protein synthesis and muscle mass.[8][9]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, 11-ketotestosterone.

Table 1: this compound Pharmacological and Pharmacokinetic Properties

| Parameter | Value | Reference |

| HSD11β1 Inhibition (IC₅₀) | ~1-2 μM | [3] |

| Androgen Receptor Binding | Weak | [3] |

| Glucocorticoid Receptor Binding | Not reported | |

| Oral Bioavailability | Limited | [3] |

| Half-life | ~1-2 hours | [3] |

Table 2: 11-Ketotestosterone Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (vs. Dihydrotestosterone) |

| Dihydrotestosterone (DHT) | 100% |

| Testosterone | ~50% |

| 11-Ketotestosterone | ~50% |

Note: Data on the binding affinity of 11-ketotestosterone is still emerging and may vary between studies.

Signaling Pathways

Cortisol Signaling Pathway and Inhibition by this compound

References

- 1. Impact of Adrenal Steroids on Regulation of Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C19H24O3 | CID 223997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Adrenosterone as a Precursor to 11-Ketotestosterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone, an 11-oxygenated (11-oxy) androgen, serves as a crucial precursor in the biosynthesis of the potent androgen, 11-ketotestosterone (11-KT). This conversion is a key step in the adrenal and peripheral synthesis of active androgens, playing a significant role in various physiological and pathophysiological processes, including certain endocrine disorders and castration-resistant prostate cancer. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, and experimental methodologies for studying the conversion of this compound to 11-ketotestosterone.

Introduction

This compound (also known as 11-ketoandrostenedione, 11-KA4, or 11-OXO) is a steroid hormone with weak androgenic effects.[1] Its significance lies in its role as a prohormone for 11-ketotestosterone, a potent androgen with biological activity comparable to testosterone.[2] While 11-ketotestosterone is the primary androgen in fish, its importance in human physiology, particularly in conditions of androgen excess and in tissues like the prostate, is increasingly recognized.[1][3] The enzymatic conversion of this compound to 11-ketotestosterone is a critical control point in the synthesis of this active androgen.

Biochemical Pathway of 11-Ketotestosterone Synthesis from this compound

The synthesis of 11-ketotestosterone from this compound is a key step in the broader pathway of 11-oxygenated androgen production, which primarily originates from the adrenal glands.[4][5][6]

The direct conversion of this compound (11-ketoandrostenedione) to 11-ketotestosterone is catalyzed by the enzyme Aldo-keto reductase family 1 member C3 (AKR1C3) , also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5).[4][6] This enzyme reduces the 17-keto group of this compound to a 17β-hydroxyl group, yielding 11-ketotestosterone.

This compound itself is formed from 11β-hydroxyandrostenedione (11-OHA4) through the action of 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) .[4][5][7] The initial precursor in this adrenal pathway is androstenedione, which is converted to 11β-hydroxyandrostenedione by cytochrome P450 11β-hydroxylase (CYP11B1) .[4][5][7]

References

- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

The Pharmacokinetics and Metabolism of Oral Adrenosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone (Androst-4-ene-3,11,17-trione), an endogenous steroid hormone, has garnered attention as a dietary supplement and is listed as a prohibited substance by the World Anti-Doping Agency (WADA). Understanding its pharmacokinetic profile and metabolic fate following oral administration is crucial for both clinical research and doping control. This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacokinetics and metabolism of oral this compound. While extensive human pharmacokinetic data is limited, this document synthesizes available information on its absorption, metabolism, and excretion, including detailed experimental protocols and quantitative data from key studies.

Introduction

This compound is a C19 steroid produced primarily in the adrenal cortex. It is a metabolite of androstenedione and a precursor to 11-ketotestosterone.[1][2] Marketed as a dietary supplement, it is purported to reduce body fat and increase muscle mass, believed to act as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the conversion of cortisone to the active glucocorticoid cortisol.[3][4] This guide focuses on the scientific understanding of how orally ingested this compound is processed by the human body.

Pharmacokinetics

Detailed pharmacokinetic studies on oral this compound in humans are scarce in publicly available literature. Much of the existing knowledge is derived from studies focused on doping control and urinary metabolite profiling.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. One study involving a single oral dose of 75 mg in a healthy volunteer indicated that this compound and its metabolites were detectable in urine within a 48-hour period, with the maximum level of excretion observed at 4.1 hours post-administration.[5] This suggests relatively rapid absorption and subsequent metabolism and clearance. However, key pharmacokinetic parameters such as the peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax) in plasma, and the area under the curve (AUC) have not been well-documented in available human studies.

Distribution

Information regarding the distribution of this compound in human tissues after oral administration is not well-established in the scientific literature. As a steroid hormone, it is expected to be distributed to various tissues.

Bioavailability

The oral bioavailability of this compound has not been formally reported. Like many other steroid hormones, it is likely to undergo significant first-pass metabolism in the liver, which could reduce its systemic bioavailability.

Metabolism

The metabolism of this compound has been more extensively studied than its other pharmacokinetic properties. It is primarily metabolized in the liver through a series of reduction and hydroxylation reactions. The major metabolic pathway involves the reduction of the ketone groups at positions 3, 11, and 17, and the reduction of the double bond at C4-C5.

The primary enzymes involved in this compound metabolism include:

-

11β-hydroxysteroid dehydrogenase (11β-HSD) : Catalyzes the conversion between 11-oxo and 11β-hydroxy groups.

-

17β-hydroxysteroid dehydrogenase (17β-HSD) : Reduces the 17-keto group.

-

5α-reductase and 5β-reductase : Reduce the C4-C5 double bond.

-

3α-hydroxysteroid dehydrogenase (3α-HSD) : Reduces the 3-keto group.

These enzymatic reactions result in a variety of metabolites that are then conjugated, primarily with glucuronic acid, to increase their water solubility for excretion in the urine.[5][6]

Excretion

This compound and its metabolites are primarily excreted in the urine.[3][5] Studies have shown that after oral administration, there is a substantial increase in the urinary excretion of several key metabolites.[3] The parent compound, this compound, is detectable in urine but at very low levels.[5]

Quantitative Data on this compound Metabolism

The following tables summarize the quantitative data available from studies on oral this compound administration.

Table 1: Urinary Excretion Profile of this compound and its Metabolites

| Parameter | Value | Reference |

| Detection Window in Urine | Up to 48 hours | [5] |

| Time of Maximum Excretion | 4.1 hours | [5] |

| Total this compound Excreted in 48h | 14.75 ng (after a 75 mg oral dose) | [5] |

Table 2: Major Urinary Metabolites Identified After Oral this compound Administration

| Metabolite | Study Population | Analytical Method | Reference |

| 11β-hydroxyandrosterone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

| 11β-hydroxyetiocholanolone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

| 11-oxoandrosterone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

| 11-oxoetiocholanolone | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

| This compound-M1 (C19H26O3) | 1 healthy volunteer | LC/APCI/MS, GC/MS | [5] |

| This compound-M2 (C19H26O4) | 1 healthy volunteer | LC/APCI/MS, GC/MS | [5] |

Table 3: Minor Urinary Metabolites Identified After Oral this compound Administration

| Metabolite | Study Population | Analytical Method | Reference |

| 3α,17β-dihydroxy-5β-androstan-11-one | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

| 3α-hydroxyandrost-4-ene-11,17-dione | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

| 3α,11β-dihydroxyandrost-4-en-17-one | 2 male subjects | GC-MS, GC-C-IRMS | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the metabolism of oral this compound.

Study of Urinary Metabolism by Brooker et al. (2009)[3]

-

Subjects: Two healthy male volunteers.

-

Dosage and Administration: A single oral dose of this compound. The exact dosage is not specified in the abstract.

-

Sample Collection: Urine samples were collected. The timing and duration of collection are not detailed in the abstract.

-

Analytical Method:

-

Sample Preparation: Details of the extraction and derivatization are not provided in the abstract but would typically involve solid-phase extraction, enzymatic hydrolysis of conjugates, and derivatization to form trimethylsilyl ethers for GC-MS analysis.

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) were used for the identification and confirmation of metabolites.

-

Study of Excretion Profile by Han et al.[5]

-

Subject: One healthy volunteer.

-

Dosage and Administration: A single oral dose of 75 mg of this compound.

-

Sample Collection: Urine samples were collected over a 48-hour period.

-

Analytical Method:

-

Instrumentation: Liquid chromatography with atmospheric pressure chemical ionization mass spectrometry (LC/APCI/MS) and gas chromatography with mass spectrometry (GC/MS) were utilized. The parent this compound was detected by GC/TOF-MS.

-

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformations of this compound.

Experimental Workflow for Metabolite Identification

This diagram outlines a typical workflow for the analysis of this compound metabolites in urine.

Conclusion

The current body of scientific literature provides valuable insights into the metabolism of orally administered this compound, primarily identifying its major and minor urinary metabolites. However, there is a notable lack of comprehensive pharmacokinetic data, including absorption rates, bioavailability, and distribution profiles in humans. The existing studies, often conducted in the context of doping control, have utilized small sample sizes. Future research with larger cohorts and more detailed pharmacokinetic modeling is necessary to fully characterize the disposition of oral this compound in the human body. This will be essential for a complete understanding of its physiological and pharmacological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of criteria for the detection of this compound administration by gas chromatography-mass spectrometry and gas chromatography-combustion-isotope ratio mass spectrometry for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Weak Androgenic Effects of Adrenosterone

Audience: Researchers, scientists, and drug development professionals.

This in-depth guide serves as a technical resource on the weak androgenic properties of Adrenosterone. It consolidates quantitative data, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and workflows to facilitate a comprehensive understanding for research and development applications.

Quantitative Analysis of Androgenic Activity

This compound (androst-4-ene-3,11,17-trione) is an endogenous steroid hormone recognized for its extremely weak androgenic effect[1]. Its activity is substantially lower than that of major androgens like testosterone and even other adrenal androgens such as androstenedione.[2] The following table summarizes the quantitative data from in vitro assays, comparing this compound's androgen receptor (AR) binding affinity and transactivation potential to other relevant steroids. This data is crucial for contextualizing its biological potency.

Table 1: Comparative In Vitro Androgenic Activity

| Compound | Androgen Receptor (AR) Binding Affinity (Ki, nM) | AR Transactivation (EC50, nM) |

| Testosterone | ~1-5 | ~1-10 |

| 5α-Dihydrotestosterone (DHT) | ~0.2-1 | ~0.1-1 |

| Androstenedione | ~50-100 | ~50-100 |

| This compound | >1000 | >1000 |

Note: Values are approximate and compiled from various studies for comparative purposes. Absolute values can vary based on specific assay conditions.

Core Experimental Protocols

The assessment of a compound's androgenicity relies on a standardized set of in vitro and in vivo assays. Below are the detailed methodologies for the key experiments used to characterize this compound's effects.

In Vitro: Androgen Receptor Binding Assay

Objective: To determine the direct binding affinity of this compound to the androgen receptor.

Methodology:

-

Receptor Source: A cytosolic fraction containing the AR is prepared from androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to overexpress the human AR.

-

Competitive Binding: A constant, low concentration of a high-affinity radiolabeled androgen (e.g., [³H]-DHT) is incubated with the receptor preparation.

-

Test Compound Addition: Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound steroids are then separated from the receptor-ligand complexes, typically using a hydroxylapatite or dextran-coated charcoal method.

-

Quantification: The radioactivity of the receptor-bound fraction is measured via liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation to reflect the true binding affinity.

In Vitro: AR Transactivation Assay

Objective: To measure the ability of this compound to activate the AR and induce the transcription of a reporter gene.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, or a prostate cancer cell line like LNCaP) is used. These cells are co-transfected with two plasmids:

-

Cell Treatment: The transfected cells are cultured and then treated with a range of concentrations of this compound, a positive control (e.g., DHT), and a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours to allow for AR activation, nuclear translocation, and reporter gene expression.

-

Lysis & Measurement: The cells are lysed, and the activity of the reporter enzyme is quantified using a luminometer or spectrophotometer.

-

Data Analysis: A dose-response curve is generated, from which the half-maximal effective concentration (EC50) is calculated. This value represents the potency of the compound as a transcriptional activator.

In Vivo: The Hershberger Bioassay

Objective: To assess the androgenic (agonist) or anti-androgenic (antagonist) activity of this compound in a whole-animal model.

Methodology:

-

Animal Model: The assay uses peripubertal male rats that have been castrated to remove the primary source of endogenous androgens[5][6]. A recovery period of 7-10 days follows surgery.

-

Dosing Regimen: The castrated rats are randomly assigned to groups and treated daily (typically via oral gavage or subcutaneous injection) for 10 consecutive days with:

-

Vehicle control.

-

A reference androgen (e.g., testosterone propionate).

-

Varying doses of this compound.

-

-

Endpoint Measurement: On day 11, the animals are euthanized, and the absolute weights of five specific androgen-dependent tissues are recorded: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis[6].

-

Data Analysis: The tissue weights of the this compound-treated groups are statistically compared to the vehicle control group. A significant increase in the weight of at least two of the five tissues indicates androgenic activity.

Visualizing Pathways and Processes

Diagrams created using the DOT language provide clear visual summaries of the complex biological and experimental processes involved in assessing this compound's androgenicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Adrenosterone Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone, an endogenous steroid hormone, has garnered interest for its potential physiological and pharmacological effects. Primarily known as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1), it plays a role in modulating local glucocorticoid concentrations. While also exhibiting weak androgenic properties, a comprehensive quantitative understanding of its direct interaction with androgen and glucocorticoid receptors remains to be fully elucidated in publicly available literature. This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound's activity, focusing on its mechanism of action as an HSD11β1 inhibitor. Furthermore, it outlines the detailed experimental protocols for key in vitro assays essential for characterizing the androgenic and glucocorticoid activity of compounds like this compound. This guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies involved in such research.

Introduction

This compound, also known as 11-keto-androstenedione, is a steroid hormone produced in the adrenal glands[1]. It is a metabolic intermediate in the synthesis of 11-ketotestosterone, a potent androgen in fish[1]. In humans, this compound is present in small amounts and is understood to possess weak androgenic effects[2]. Its primary mechanism of action identified in in vitro studies is the competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1), an enzyme responsible for the conversion of inactive cortisone to active cortisol[2]. By inhibiting HSD11β1, this compound effectively reduces the local concentration of cortisol, a key glucocorticoid. This mode of action has led to its investigation for potential applications in metabolic and inflammatory conditions.

This guide will summarize the available in vitro data on this compound's activity and provide detailed methodologies for the key experiments used to assess the androgenic and glucocorticoid potential of steroid compounds.

This compound's Mechanism of Action

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11β1)

The most well-characterized in vitro activity of this compound is its competitive inhibition of HSD11β1[2]. This enzyme is a crucial regulator of intracellular glucocorticoid levels, catalyzing the conversion of cortisone to the biologically active cortisol.

-

Significance of HSD11β1 Inhibition: Overactivity of HSD11β1 in tissues like adipose and liver is associated with metabolic syndrome. By inhibiting this enzyme, this compound can reduce local cortisol levels, which may have therapeutic benefits.

While the inhibitory action is established, specific quantitative data such as the half-maximal inhibitory concentration (IC50) from various in vitro enzymatic assays are not consistently reported in publicly accessible literature.

Androgenic and Glucocorticoid Receptor Activity

Similarly, its interaction with the glucocorticoid receptor (GR) is not extensively documented with quantitative metrics. Understanding these interactions is crucial for a complete pharmacological profile.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for this compound's interaction with androgen and glucocorticoid receptors in the public domain, the following tables present example data for other well-characterized steroids. This illustrates how such data would be structured for comparative analysis.

Table 1: Example Androgen Receptor (AR) Binding Affinity of Various Steroids

| Compound | Receptor Source | Radioligand | Ki (nM) |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [3H]DHT | 3.2[3] |

| Cyproterone Acetate | Hamster Prostate Cytosol | [3H]DHT | 4.4[3] |

| This compound | Data Not Available |

Table 2: Example Androgen Receptor (AR) Transactivation Activity of Various Steroids

| Compound | Cell Line | Reporter Gene | EC50 (nM) |

| Dihydrotestosterone (DHT) | 22Rv1 | Luciferase | 0.063[4] |

| Testosterone | CHO | Luciferase | ~0.5[4] |

| This compound | Data Not Available |

Table 3: Example Glucocorticoid Receptor (GR) Binding Affinity of Various Steroids

| Compound | Receptor Source | Radioligand | Kd (nM) |

| Dexamethasone | AtT-20 cells | [3H]Dexamethasone | 8.5[5] |

| Corticosterone | AtT-20 cells | [3H]Corticosterone | 51[5] |

| This compound | Data Not Available |

Table 4: Example Glucocorticoid Receptor (GR) Transactivation Activity of Various Steroids

| Compound | Cell Line | Reporter Gene | EC50 (nM) |

| Dexamethasone | A549 | Luciferase | 2.2 x 10^-3[6] |

| Budesonide | A549 | Luciferase | 5.0 x 10^-5[6] |

| This compound | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the activity of steroid hormones like this compound.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the Androgen Receptor (AR) and Glucocorticoid Receptor (GR).

Materials:

-

Purified recombinant human AR or GR protein, or cytosolic extracts from cells/tissues expressing the receptor.

-

Radiolabeled ligand (e.g., [3H]dihydrotestosterone for AR, [3H]dexamethasone for GR).

-

Test compound (this compound).

-

Non-labeled competitor (for non-specific binding determination).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) and the non-labeled competitor.

-

Incubation: In a microplate or microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or non-labeled competitor.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or charcoal-dextran adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound on the AR and GR.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or specific prostate/breast cancer cell lines)[7].

-

Expression vector for the human AR or GR.

-

Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Reference agonist (e.g., DHT for AR, dexamethasone for GR).

-

Reference antagonist (e.g., bicalutamide for AR, mifepristone for GR).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, seed the cells into a multi-well plate and treat them with a range of concentrations of the test compound (this compound). For antagonist assays, co-treat with a fixed concentration of a reference agonist.

-

Incubation: Incubate the cells for a specific period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: For agonist activity, plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 value. For antagonist activity, plot the inhibition of agonist-induced reporter activity against the logarithm of the test compound concentration to determine the IC50 value.

HSD11β1 Enzymatic Assay

This assay measures the inhibitory effect of a compound on the activity of the HSD11β1 enzyme.

Objective: To determine the IC50 value of this compound for the inhibition of HSD11β1.

Materials:

-

Recombinant human HSD11β1 enzyme.

-

Substrate (e.g., cortisone).

-

Cofactor (NADPH).

-

Test compound (this compound).

-

Assay buffer.

-

Detection system to measure the product (cortisol) or the consumption of the cofactor. This can be done using methods like HPLC, mass spectrometry, or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

Procedure:

-

Reaction Setup: In a microplate, combine the HSD11β1 enzyme, substrate, and cofactor in the assay buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or cofactor consumed.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Canonical Androgen Receptor Signaling Pathway.

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Caption: this compound's Inhibition of HSD11β1.

Caption: General Workflow for a Reporter Gene Assay.

Conclusion

Preliminary in vitro studies indicate that this compound's primary mechanism of action is the competitive inhibition of HSD11β1, positioning it as a modulator of local glucocorticoid activity. While it is also recognized as a weak androgen, detailed quantitative data on its direct interactions with androgen and glucocorticoid receptors are not extensively available in the public domain. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct further in vitro characterization of this compound and other novel steroid compounds. Such studies are essential to fully elucidate their pharmacological profiles and to identify their therapeutic potential. Future research should focus on generating comprehensive quantitative data to enable a more complete understanding of this compound's activity at the molecular level.

References

- 1. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. The relationship between glucocorticoid biopotency and receptor binding in the AtT-20 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Untapped Potential of Adrenosterone: A Technical Guide to Identifying Novel Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone, a steroid hormone with a multifaceted biological profile, has garnered increasing interest for its therapeutic potential. Primarily known as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD11β1) and a weak androgen, recent evidence suggests its role extends to the modulation of key signaling pathways implicated in cancer metastasis. This technical guide provides an in-depth exploration of the established and emerging biological targets of this compound. It offers a comprehensive summary of quantitative data, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound, an endogenous steroid hormone, occupies a unique position in the landscape of endocrine signaling. While its androgenic properties are considered weak, its potent and competitive inhibition of HSD11β1 positions it as a modulator of glucocorticoid metabolism. This inhibition effectively reduces the conversion of inactive cortisone to active cortisol, a mechanism with implications for metabolic disorders and inflammatory conditions.

Beyond its well-established role as an HSD11β1 inhibitor, emerging research has illuminated this compound's capacity to influence cellular processes central to cancer progression. Notably, it has been shown to suppress the expression of the transcription factors Snail and Slug, key regulators of the epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis. This guide aims to consolidate the current understanding of this compound's biological interactions and provide a practical framework for the identification of novel targets, thereby unlocking its full therapeutic potential.

Known Biological Targets of this compound

Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11β1)

This compound is a well-documented competitive inhibitor of HSD11β1, an enzyme responsible for the intracellular regeneration of active cortisol from inactive cortisone.[1][2][3] By blocking this conversion, this compound effectively reduces local glucocorticoid levels in tissues where HSD11β1 is expressed, such as adipose tissue and the liver.

Quantitative Data on HSD11β1 Inhibition:

| Parameter | Value | Cell Line/System | Reference |

| Inhibition Type | Competitive | - | [1][2][3] |

| Ki | Not explicitly reported | - | - |

| IC50 | Not explicitly reported | - | - |

Note: While the competitive inhibition is established, specific Ki and IC50 values for this compound are not consistently reported in the reviewed literature. Determination of these values is a critical step for quantitative assessment.

Secondary Target: Androgen Receptor (AR)

This compound exhibits weak androgenic activity, indicating a degree of interaction with the Androgen Receptor (AR).[1] The binding affinity is significantly lower than that of potent androgens like dihydrotestosterone (DHT).